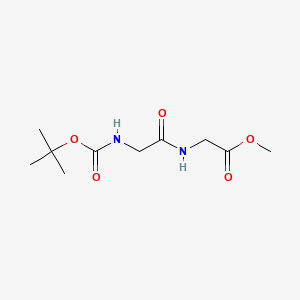
methyl N-(tert-butoxycarbonyl)glycylglycinate
Cat. No. B8639656
M. Wt: 246.26 g/mol
InChI Key: IAORBGFPSXLQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04093610
Procedure details


Dicyclohexylcarbodiimide (47.46 g, 0.23 mole) is added to a cooled (0° C), stirred solution of t-butoxycarbonyl-glycine (35.6 g, 0.2 mole) and 1-hydroxybenzotriazole (27.03 g, 0.2 mole) in dimethylformamide (400 ml). The mixture is stirred for 1 hour at 0° C and 1 hour at room temperature. A solution of glycine methyl ester hydrochloride (26.4 g, 0.21 mole) and N-ethylmorpholine (52.5 ml, pH 8) in dimethylformamide (1000 ml) is added to above mixture and the mixture is stirred overnight at room temperature. The mixture is filtered and the filtrate is evaporated. The residue is dissolved in ethyl acetate and the solution is washed with 10% citric acid (3×200 ml), saturated sodium bicarbonate (3×270 ml) and brine (2×135 ml), dried over anhydrous magnesium sulfate and evaporated to give t-butoxycarbonylglycyl-glycine methyl ester. To a cooled (0° C) solution of the latter compound (28.6 g, 0.12 mole) in methanol ( 200 ml) is added dropwise IN sodium hydroxide (120 ml). The mixture is stirred for 2 hours at room temperature, cooled to 0° C and acidified with 50% citric acid to pH 4. The solution is evaporated to about one-half volume and the mixture is extracted with ethyl acetate. The organic extract is washed with water and brine, dried over anhydrous magnesium sulfate and evaporated. The residue is crystallized from ethyl acetate to give t-butoxycarbonyl-glycyl-glycine, mp 134°-136° C.







Identifiers


|
REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.[C:16]([O:20][C:21]([NH:23][CH2:24][C:25]([OH:27])=O)=[O:22])([CH3:19])([CH3:18])[CH3:17].ON1C2C=CC=CC=2N=N1.Cl.[CH3:39][O:40][C:41](=[O:44])[CH2:42][NH2:43].C(N1CCOCC1)C>CN(C)C=O>[CH3:39][O:40][C:41](=[O:44])[CH2:42][NH:43][C:25](=[O:27])[CH2:24][NH:23][C:21]([O:20][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:22] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
47.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
35.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)O
|
|
Name
|
|
|
Quantity
|
27.03 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(CN)=O
|
|
Name
|
|
|
Quantity
|
52.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 hour at 0° C and 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution is washed with 10% citric acid (3×200 ml), saturated sodium bicarbonate (3×270 ml) and brine (2×135 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CNC(CNC(=O)OC(C)(C)C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
